BenchChemオンラインストアへようこそ!

Brevinin-2-RN1

Antimicrobial peptides Staphylococcus aureus MIC comparison

Brevinin-2-RN1 is a 30-amino acid cyclic antimicrobial peptide (AMP) belonging to the brevinin-2 family, originally isolated from the skin secretions of the frog Rana nigrovittata. Its primary structure, GAFGNFLKGVAKKAGLKILSIAQCKLSGTC, contains an intramolecular disulfide bond between Cys24 and Cys30, and differs from the canonical 33-residue brevinin-2 in both length and sequence composition.

Molecular Formula
Molecular Weight
Cat. No. B1577707
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBrevinin-2-RN1
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Brevinin-2-RN1: A 30-Residue Amphibian Antimicrobial Peptide with Divergent Pharmacophore Properties


Brevinin-2-RN1 is a 30-amino acid cyclic antimicrobial peptide (AMP) belonging to the brevinin-2 family, originally isolated from the skin secretions of the frog Rana nigrovittata [1]. Its primary structure, GAFGNFLKGVAKKAGLKILSIAQCKLSGTC, contains an intramolecular disulfide bond between Cys24 and Cys30, and differs from the canonical 33-residue brevinin-2 in both length and sequence composition [1]. The peptide exhibits broad-spectrum activity against Gram-positive bacteria, Gram-negative bacteria, and fungi, with a net charge of +5 and moderate hydrophobicity [2].

Why Brevinin-2-RN1 Cannot Be Replaced by Canonical Brevinin-2 or Sibling Peptides


Although brevinin-2 family peptides share a conserved N-terminal domain and a C-terminal disulfide loop, interchanging brevinin-2-RN1 with the canonical 33-residue brevinin-2 or even with its sibling brevinin-2-RN2 is not biochemically neutral. The truncation of three N-terminal residues relative to brevinin-2 alters the hydrophobic moment and membrane interaction profile [1]. Even the single-residue substitution at position 29 (Ser in RN1 vs. Phe in RN2) produces quantifiable shifts in both antimicrobial potency against specific pathogens and hemolytic liability [2]. These differences directly impact the therapeutic index and procurement rationale in research and preclinical development.

Quantitative Differentiation Evidence for Brevinin-2-RN1 Against Closest Analogs


Brevinin-2-RN1 Exhibits 2.6-Fold Higher Anti-Staphylococcal Potency Than Canonical Brevinin-2

Brevinin-2-RN1 demonstrates a minimum inhibitory concentration (MIC) of 3.10 µg/ml against both methicillin-sensitive (ATCC2592) and methicillin-resistant (ATCC43300) S. aureus strains [1]. In contrast, the canonical 33-residue brevinin-2 from Rana brevipoda porsa has a reported MIC of 8 µg/ml against S. aureus [2]. This represents a 2.6-fold improvement in anti-staphylococcal potency.

Antimicrobial peptides Staphylococcus aureus MIC comparison

Single-Residue Divergence at Position 29 Confers Lower Hemolysis Compared to Brevinin-2-RN2

At 100 µg/ml against rabbit red blood cells, brevinin-2-RN1 induces 17% hemolysis, whereas brevinin-2-RN2 induces 21% hemolysis under the same assay conditions [1]. The sole sequence difference is the residue at position 29: serine (hydrophilic) in RN1 versus phenylalanine (hydrophobic) in RN2. This substitution reduces overall peptide hydrophobicity (RN1: 0.513 vs. RN2: 0.633) and correlates with the 4-percentage-point reduction in hemolytic activity [1].

Hemolytic activity Therapeutic index Brevinin-2 family

Truncated 30-Residue Architecture Distinguishes Brevinin-2-RN1 from All 33-Residue Canonical Brevinin-2 Peptides

Brevinin-2-RN1 and -RN2 are both composed of 30 amino acids, whereas the canonical brevinin-2 from Rana brevipoda porsa and most other family members contain 33 residues [1][2]. This deletion of three N-terminal residues is not observed in brevinin-2, brevinin-2-OA3, brevinin-2ISb, or brevinin-2TSa [3]. The altered length affects the amphipathic α-helical content and the spatial positioning of the cationic N-terminal domain relative to the C-terminal disulfide loop, as evidenced by the distinct hydrophobicity profile (RN1: 0.513 vs. typical brevinin-2 family range: 0.4–0.7) [1].

Peptide length Structure-activity relationship Brevinin classification

Intermediate Anti-Pseudomonal Activity Positions Brevinin-2-RN1 Favorably Between High-Potency and Low-Toxicity Brevinin-2 Variants

Brevinin-2-RN1 exhibits MIC values of 12.5 µg/ml and 25 µg/ml against P. aeruginosa PA01 and ATCC27853, respectively [1]. This intermediate potency contrasts with the highly potent yet more hemolytic brevinin-2 (E. coli MIC of 4 µg/ml but higher overall toxicity) [2], and the less hemolytic but also less Gram-negative-active brevinin-2R [3]. Although a direct head-to-head hemolysis comparison with brevinin-2 is unavailable, the documented low hemolysis of brevinin-2-RN1 (17% at 100 µg/ml) [1] in the context of meaningful anti-pseudomonal activity may offer a balanced selectivity profile.

Pseudomonas aeruginosa Gram-negative activity Selectivity index

Prioritized Application Scenarios for Brevinin-2-RN1 Based on Differential Evidence


Structure-Activity Relationship Studies of Amphibian Peptide Length on Membrane Selectivity

Brevinin-2-RN1, as a naturally occurring 30-residue variant of the typically 33-residue brevinin-2 family, serves as an ideal template for investigating how N-terminal truncation affects antimicrobial potency and hemolytic liability. Its 3.10 µg/ml MIC against S. aureus and 17% hemolysis at 100 µg/ml provide a quantifiable baseline for mutagenesis studies [1]. Researchers can directly compare it with the 33-residue brevinin-2 (S. aureus MIC 8 µg/ml) to map the contribution of the missing three N-terminal residues to membrane disruption kinetics [2].

Selectivity Optimization Programs Targeting Gram-Positive Pathogens with Favorable Safety Margins

The compound's potent anti-staphylococcal activity (MIC 3.10 µg/ml against both MSSA and MRSA) combined with relatively low hemolysis (17% at 100 µg/ml) makes it a candidate lead for medicinal chemistry programs aiming to develop anti-MRSA therapeutics with improved therapeutic indices [1]. The sequence divergence from brevinin-2-RN2 at position 29, which accounts for a 4-percentage-point hemolysis difference, offers a specific residue to target in substitution studies [1].

Comparative Screening Panels for Broad-Spectrum Amphibian AMPs Including Antifungal Activity

Brevinin-2-RN1 demonstrates activity against Candida albicans (MIC 6.25 µg/ml) alongside its antibacterial spectrum [1]. In procurement for broad-spectrum AMP screening libraries, brevinin-2-RN1 fills a specific niche: it is more anti-staphylococcal than canonical brevinin-2 and less hemolytic than brevinin-2-RN2, providing a differentiated reference point for evaluating structure-spectrum-toxicity relationships [1][2].

Quote Request

Request a Quote for Brevinin-2-RN1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.